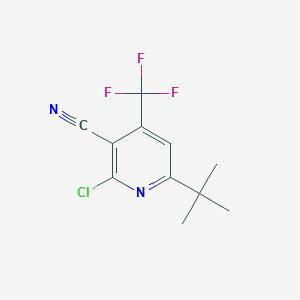

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile

Descripción

Propiedades

IUPAC Name |

6-tert-butyl-2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF3N2/c1-10(2,3)8-4-7(11(13,14)15)6(5-16)9(12)17-8/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVKCLCDJFABAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The preparation typically follows a multi-step process involving:

- Formation of a suitably substituted pyridine intermediate.

- Introduction of trifluoromethyl and nitrile groups.

- Chlorination of the pyridine ring.

- Installation of the tert-butyl group via alkylation or substitution.

Stepwise Preparation Based on Patent CN103508945A

While this patent focuses on 2-chloro-4-methyl nicotinonitrile, its methodology provides a foundation for related nicotinonitrile derivatives, including those with trifluoromethyl substituents.

Step 1: Condensation Reaction

- Raw materials: (E)-4-(dimethylamine)yl-3-butene-2-one and malononitrile.

- Catalysts: Piperidine, Beta-alanine, or their acetates.

- Solvents: Methanol, toluene, or methyl tertiary butyl ether.

- Conditions: 0–100 °C, 1–24 hours.

- Outcome: Formation of 2-cyano-5-(dimethylamine) base-3-methyl-2,4-pentadienamide intermediate.

Step 2: Chlorination

- Raw materials: The above intermediate, phosphorus oxychloride (POCl3), and phosphorus pentachloride (PCl5).

- Conditions: 0–150 °C, 1–24 hours.

- Outcome: Formation of 2-chloro-4-methyl nicotinonitrile with a purity >96% and overall yield ~55.7%.

This method’s advantage lies in its mild conditions, simple operation, and suitability for industrial scale-up.

Incorporation of the Trifluoromethyl Group (Patent CN101851193A)

For the trifluoromethyl substitution at the 4-position, a related patent describes:

- Starting from 4-(trifluoromethyl)pyridine derivatives.

- Utilizing catalytic or nucleophilic substitution reactions to install the nitrile group.

- Employing chlorination reagents such as POCl3 for chlorination at the 2-position.

- Reaction solvents include methanol, ethanol, or toluene.

- Reaction temperatures range from ambient to reflux conditions depending on the step.

- Use of bases like sodium hydroxide or potassium hydroxide to facilitate substitution or hydrolysis steps.

This method emphasizes:

- Use of trifluoromethylpyridine intermediates.

- Careful control of reaction pH and temperature to avoid side reactions.

- Purification by recrystallization or chromatography to achieve high purity.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

- The use of phosphorus oxychloride and phosphorus pentachloride is critical for effective chlorination at the 2-position of the pyridine ring.

- Catalysts such as piperidine and beta-alanine derivatives facilitate condensation reactions yielding key intermediates.

- The trifluoromethyl group introduction is best achieved via starting materials already bearing this group or by selective trifluoromethylation reactions under mild conditions to avoid decomposition.

- Reaction temperatures and times are optimized to balance yield and purity, with longer reaction times generally improving conversion but risking side products.

- Industrial applicability is demonstrated by the simplicity of the process, moderate temperatures, and high product purity.

Summary Table of Key Preparation Parameters

| Parameter | Range / Value | Impact on Preparation |

|---|---|---|

| Temperature | 0–150 °C | Controls reaction rate and selectivity |

| Reaction Time | 1–24 hours | Influences conversion and yield |

| Catalysts | Piperidine, Beta-alanine | Enhances condensation efficiency |

| Chlorinating Agents | POCl3, PCl5 | Enables selective chlorination |

| Solvents | Methanol, Toluene, Ether | Affects solubility and reaction kinetics |

| Purity | >96% (post-chlorination) | Suitable for industrial applications |

| Overall Yield | ~55.7% (two-step synthesis) | Moderate yield with scope for optimization |

Análisis De Reacciones Químicas

Types of Reactions

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while coupling reactions can produce complex aromatic compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is explored as a potential pharmacophore in drug design, particularly for developing new therapeutic agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for bioavailability and efficacy in pharmaceuticals.

- Enzyme Interaction Studies : Due to its structural characteristics, it serves as a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing groups.

2. Agrochemicals

- Pesticide Formulation : The compound's unique chemical properties make it suitable for the development of agrochemicals, particularly pesticides that require specific interaction mechanisms with biological targets. Trifluoromethyl derivatives are known to enhance the biological activity of agrochemical products.

3. Material Science

- Advanced Materials Development : It is utilized in creating advanced materials with tailored properties such as increased thermal stability and reactivity. This includes applications in polymer science where the compound can serve as a functional monomer.

Case Study 1: Trifluoromethylpyridine Derivatives

Research has demonstrated that trifluoromethylpyridine derivatives exhibit enhanced biological activity compared to their non-fluorinated counterparts. In a study published in J-Pesticides, it was found that these compounds could effectively target specific enzymes involved in pest resistance mechanisms, leading to improved efficacy in agricultural applications .

Case Study 2: Pharmacological Potential

A study focused on the pharmacological potential of similar compounds indicated that the introduction of trifluoromethyl groups significantly increased the binding affinity of certain drugs to their targets. This was particularly evident in compounds designed to inhibit enzymes related to cancer metabolism .

Mecanismo De Acción

The mechanism of action of 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Structural and Substituent Analysis

The table below compares key structural features and properties of 6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile with its analogs:

*Molecular formula inferred from substituent analysis. †Predicted value.

Key Observations from Comparative Analysis

Steric Effects

- The tert-butyl group in the target compound introduces significant steric hindrance compared to methyl (C₈H₅ClF₃N₂) or phenyl (C₁₃H₇F₃N₂O) substituents. This bulkiness may enhance metabolic stability or reduce reactivity in biological systems .

Electronic Effects

- The trifluoromethyl group (CF₃) at position 4 is electron-withdrawing, stabilizing the pyridine ring and influencing electronic distribution. This feature is common in agrochemicals for resistance management .

Physical Properties

- Melting Points: The hydroxy-substituted analog (C₁₃H₇F₃N₂O) exhibits a high melting point (301–303°C), likely due to hydrogen bonding, whereas the fluorobenzylamino derivative (C₁₃H₁₀F₄N₃) melts at 87–92°C, reflecting reduced intermolecular forces .

- Boiling Points: The morpholino derivative’s predicted high boiling point (430.2°C) suggests strong intermolecular interactions, contrasting with smaller analogs like C₈H₅ClF₃N₂ .

Actividad Biológica

6-Tert-butyl-2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 1736-34-1) is a synthetic compound belonging to the class of nicotinonitriles. Its unique chemical structure, characterized by a tert-butyl group, a chlorine atom, and a trifluoromethyl group, suggests potential biological activity that merits investigation. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C11H10ClF3N2

- Molecular Weight : 262.66 g/mol

- Boiling Point : Approximately 274.8 °C (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Given its structural similarity to nicotine, this compound may influence nAChRs, which are implicated in various neurological functions.

- GABA Receptors : The compound's potential to modulate GABAergic transmission could be explored for therapeutic applications in anxiety and seizure disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.

- Insecticidal Properties : A study highlighted its effectiveness as an insecticide, particularly against agricultural pests. The compound's activity is attributed to its ability to disrupt the nervous system of insects by targeting nAChRs .

In Vivo Studies

While in vitro results are promising, further exploration in animal models is necessary to validate these findings and assess the safety and efficacy of the compound.

Case Studies

- Insecticidal Efficacy :

-

Neuropharmacological Effects :

- Preliminary investigations into its effects on mammalian models indicated potential neuropharmacological benefits, including anxiolytic effects through modulation of GABAergic pathways. However, comprehensive studies are required to elucidate the exact mechanisms and therapeutic windows.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClF3N2 |

| Molecular Weight | 262.66 g/mol |

| Boiling Point | ~274.8 °C |

| Antimicrobial Activity | Effective against certain bacteria |

| Insecticidal Activity | Potent against agricultural pests |

Q & A

Q. What analytical methods validate the purity of this compound for high-impact publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.